molecular formula C10H14ClNS2Si B13792102 Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester CAS No. 71456-96-7

Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester

Cat. No.: B13792102
CAS No.: 71456-96-7
M. Wt: 275.9 g/mol
InChI Key: YZYFMQNMKPNHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves several steps. One common method is the reaction of carbanilic acid derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

71456-96-7

Molecular Formula

C10H14ClNS2Si

Molecular Weight

275.9 g/mol

IUPAC Name

trimethylsilyl N-(3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C10H14ClNS2Si/c1-15(2,3)14-10(13)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3,(H,12,13)

InChI Key

YZYFMQNMKPNHNK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.